molecular formula C24H17NO7 B12465215 2-(4-methoxyphenyl)-2-oxoethyl 2-(3-hydroxyphenyl)-1,3-dioxo-2,3-dihydro-1H-isoindole-5-carboxylate

2-(4-methoxyphenyl)-2-oxoethyl 2-(3-hydroxyphenyl)-1,3-dioxo-2,3-dihydro-1H-isoindole-5-carboxylate

Cat. No.: B12465215
M. Wt: 431.4 g/mol
InChI Key: VFSSBHWWMRTSNJ-UHFFFAOYSA-N
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Description

2-(4-Methoxyphenyl)-2-oxoethyl 2-(3-hydroxyphenyl)-1,3-dioxoisoindole-5-carboxylate is a complex organic compound that has garnered interest in various fields of scientific research This compound is characterized by its unique structure, which includes a methoxyphenyl group, a hydroxyphenyl group, and a dioxoisoindole carboxylate moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(4-Methoxyphenyl)-2-oxoethyl 2-(3-hydroxyphenyl)-1,3-dioxoisoindole-5-carboxylate typically involves a multi-step process. One common method is the condensation reaction between 4-methoxybenzaldehyde and 3-hydroxybenzaldehyde, followed by cyclization and esterification reactions. The reaction conditions often include the use of catalysts such as p-toluenesulfonic acid and solvents like dichloromethane. The final product is purified through recrystallization or chromatography techniques .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the synthesis process. Additionally, industrial methods may incorporate advanced purification techniques such as high-performance liquid chromatography (HPLC) to ensure the purity of the final product .

Chemical Reactions Analysis

Types of Reactions

2-(4-Methoxyphenyl)-2-oxoethyl 2-(3-hydroxyphenyl)-1,3-dioxoisoindole-5-carboxylate undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide, leading to the formation of corresponding quinones.

    Reduction: Reduction reactions using agents such as sodium borohydride can convert the carbonyl groups to alcohols.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and nucleophiles such as amines and thiols. Reaction conditions typically involve controlled temperatures, specific pH levels, and inert atmospheres to prevent unwanted side reactions .

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation reactions may yield quinones, while reduction reactions produce alcohols. Substitution reactions can result in a variety of derivatives with different functional groups .

Scientific Research Applications

2-(4-Methoxyphenyl)-2-oxoethyl 2-(3-hydroxyphenyl)-1,3-dioxoisoindole-5-carboxylate has several scientific research applications:

Mechanism of Action

The mechanism of action of 2-(4-Methoxyphenyl)-2-oxoethyl 2-(3-hydroxyphenyl)-1,3-dioxoisoindole-5-carboxylate involves its interaction with specific molecular targets. For instance, in anticancer research, the compound has been shown to inhibit the activity of enzymes such as tyrosinase and DNA gyrase. These interactions disrupt critical pathways in cancer cells, leading to cell death. The compound’s ability to form hydrogen bonds and interact with active sites of enzymes is crucial for its biological activity .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

2-(4-Methoxyphenyl)-2-oxoethyl 2-(3-hydroxyphenyl)-1,3-dioxoisoindole-5-carboxylate is unique due to its combination of methoxyphenyl, hydroxyphenyl, and dioxoisoindole carboxylate moieties.

Properties

Molecular Formula

C24H17NO7

Molecular Weight

431.4 g/mol

IUPAC Name

[2-(4-methoxyphenyl)-2-oxoethyl] 2-(3-hydroxyphenyl)-1,3-dioxoisoindole-5-carboxylate

InChI

InChI=1S/C24H17NO7/c1-31-18-8-5-14(6-9-18)21(27)13-32-24(30)15-7-10-19-20(11-15)23(29)25(22(19)28)16-3-2-4-17(26)12-16/h2-12,26H,13H2,1H3

InChI Key

VFSSBHWWMRTSNJ-UHFFFAOYSA-N

Canonical SMILES

COC1=CC=C(C=C1)C(=O)COC(=O)C2=CC3=C(C=C2)C(=O)N(C3=O)C4=CC(=CC=C4)O

Origin of Product

United States

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